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molecular formula C9H12ClNO B2512988 2-(4-Chloro-benzylamino)-ethanol CAS No. 40172-04-1

2-(4-Chloro-benzylamino)-ethanol

Cat. No. B2512988
M. Wt: 185.65
InChI Key: IEQFRJNTIYEFTM-UHFFFAOYSA-N
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Patent
US06479491B1

Procedure details

Ethanolamine (56.9 g, 931 mmol) and sodium hydroxide (7.44 g, 186 mmol) were mixed in isopmpanol (50 ml) and 4-chlorobenzyl chloride (30 g, 186 mmol) was added at such a rate that a mild reflux was achieved. The mixture was then refluxed for another 30 min. Evaporation of the solvent was followed by the addition of methylene chloride (50 ml). The solids were filtered off and the solvent was evaporated from the filtrate. The residual oil was distilled under oil pump vacuum and the fraction at 125-126° C. (0.1 mm Hg) was collected. Yield 27 g, 78%.
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[OH-].[Na+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1>>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH:4][CH2:3][CH2:1][OH:2])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
56.9 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
7.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate that
TEMPERATURE
Type
TEMPERATURE
Details
a mild reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
ADDITION
Type
ADDITION
Details
was followed by the addition of methylene chloride (50 ml)
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled under oil pump vacuum
CUSTOM
Type
CUSTOM
Details
the fraction at 125-126° C. (0.1 mm Hg) was collected

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CNCCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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